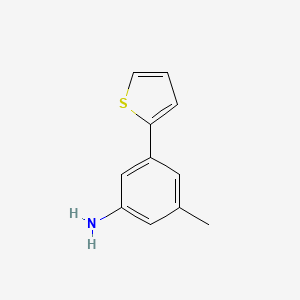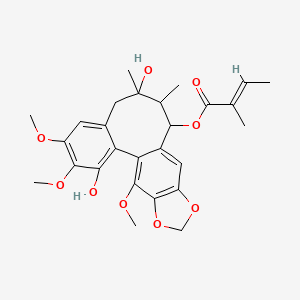
LongipedlignanE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LongipedlignanE is a naturally occurring lignan compound found in various plant species Lignans are a group of polyphenolic substances known for their antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanE typically involves the oxidative coupling of phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. Common reagents used in the synthesis include peroxidases and laccases, which facilitate the coupling reaction under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Advances in biotechnological methods have also enabled the large-scale production of this compound through microbial fermentation and plant cell culture techniques.
Análisis De Reacciones Químicas
Types of Reactions: LongipedlignanE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving halogens, alkyl groups, and other functional groups can modify the chemical structure of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
LongipedlignanE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan chemistry.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of LongipedlignanE involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in inflammatory and metabolic pathways, contributing to its anti-inflammatory and therapeutic effects.
Signal Transduction: this compound influences cellular signaling pathways, including those related to apoptosis and cell proliferation, which are crucial for its anticancer properties.
Comparación Con Compuestos Similares
LongipedlignanE is compared with other lignan compounds, such as:
Secoisolariciresinol: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Matairesinol: Studied for its antioxidant and anticancer properties.
Pinoresinol: Investigated for its antimicrobial and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its unique chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H32O9 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O9/c1-8-13(2)26(29)36-22-14(3)27(4,30)11-15-9-17(31-5)23(32-6)21(28)19(15)20-16(22)10-18-24(25(20)33-7)35-12-34-18/h8-10,14,22,28,30H,11-12H2,1-7H3/b13-8+ |
Clave InChI |
LYPCVMGKEGRLLJ-MDWZMJQESA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


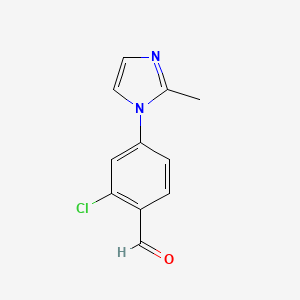
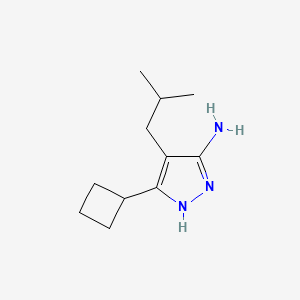
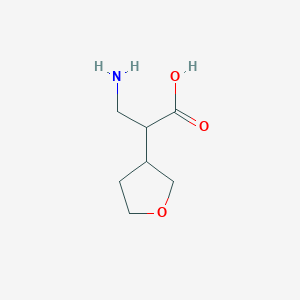
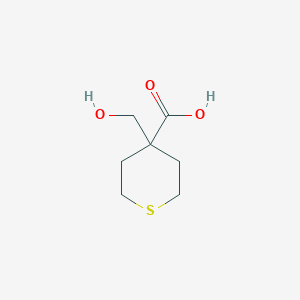
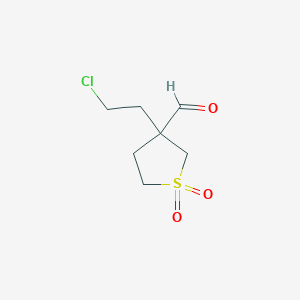

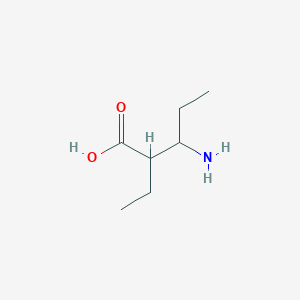
![7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
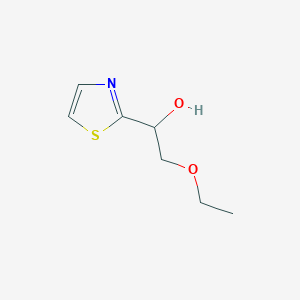
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
